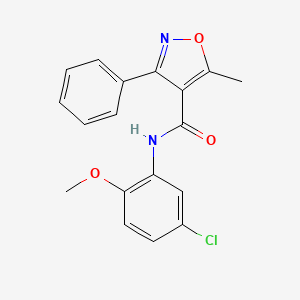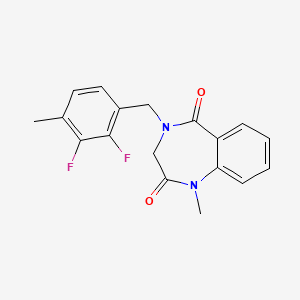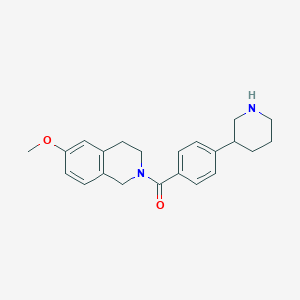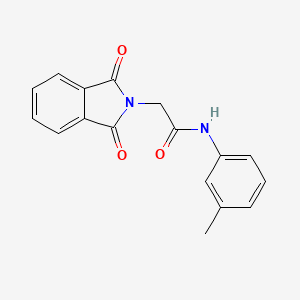
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CLIMAZOLE, is a synthetic antifungal agent with a broad spectrum of activity against various fungal infections. It is a member of the imidazole family of antifungal agents and is used in the treatment of dermatological and gynecological fungal infections.
Mecanismo De Acción
CLIMAZOLE exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It does this by inhibiting the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. This results in the accumulation of toxic sterols in the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
CLIMAZOLE has been found to have low toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the skin and nails. CLIMAZOLE has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of dermatological infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CLIMAZOLE is a well-established antifungal agent with a broad spectrum of activity and a well-defined mechanism of action. It is readily available and has a low cost, making it an attractive option for laboratory experiments. However, CLIMAZOLE has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on CLIMAZOLE. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another area of research is the investigation of its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. In addition, further studies are needed to explore the mechanism of action of CLIMAZOLE and to identify potential targets for its use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of CLIMAZOLE involves the reaction of 5-chloro-2-methoxyaniline with 2,3-epoxypropyl isoxazolecarboxylate in the presence of a base, followed by reaction with phenylmagnesium bromide. The resulting intermediate is then reacted with N-methylisatoic anhydride to yield CLIMAZOLE. The synthesis method is well-established and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
CLIMAZOLE has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections. It has been used in the treatment of dermatological and gynecological fungal infections, such as candidiasis and tinea corporis. In addition, CLIMAZOLE has been studied for its potential as an antitumor agent and has been found to have cytotoxic effects against various cancer cell lines.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)12-6-4-3-5-7-12)18(22)20-14-10-13(19)8-9-15(14)23-2/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYZDJERUEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)

![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)

![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)
![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
![3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5690119.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)
![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)
![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
